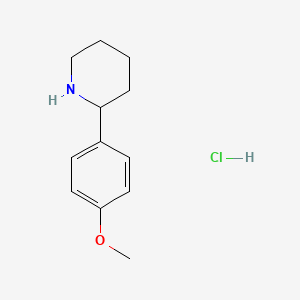

2-(4-Methoxyphenyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is 227.1076919 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKSIGUAVGMWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656954 | |

| Record name | 2-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341526-79-2, 859297-83-9 | |

| Record name | 2-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)piperidine hydrochloride chemical structure

Technical Monograph: 2-(4-Methoxyphenyl)piperidine Hydrochloride

Chemical Identity & Structural Analysis

This compound is a substituted piperidine derivative characterized by a phenyl ring attached to the 2-position of the piperidine heterocycle, with a methoxy group at the para position of the phenyl ring.[1] It is structurally distinct from the more common 4-substituted piperidines and piperazines, sharing a pharmacophore scaffold with dissociative agents and stimulant-class compounds like methylphenidate analogs.[1]

| Property | Data |

| IUPAC Name | This compound |

| Common Aliases | 2-(4-MeO-phenyl)piperidine HCl; 4'-Methoxy-2-phenylpiperidine HCl |

| CAS Number | 63359-20-6 (Free Base); Salt forms vary |

| Molecular Formula | C₁₂H₁₇NO[1][2][3][4] · HCl |

| Molecular Weight | 227.73 g/mol (Salt); 191.27 g/mol (Base) |

| Chirality | One chiral center at C2 (Piperidine ring).[1] Exists as (R)- and (S)- enantiomers.[1] |

Structural Characterization

-

Piperidine Ring: The saturated nitrogen-containing ring adopts a chair conformation to minimize steric strain.[1]

-

C2 Substitution: The bulky 4-methoxyphenyl group at the C2 position prefers an equatorial orientation to avoid 1,3-diaxial interactions with the axial hydrogens at C4 and C6, stabilizing the molecule.[1]

-

Electronic Effects: The para-methoxy group is an electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring.[1] This influences the binding affinity at lipophilic pockets in target receptors (e.g., NMDA or Sigma receptors).[1]

Synthesis & Production Protocols

The synthesis of 2-(4-methoxyphenyl)piperidine typically proceeds via the construction of the biaryl/heteroaryl scaffold followed by selective reduction.[1] The most robust route involves a Suzuki-Miyaura coupling followed by catalytic hydrogenation.[1]

Core Synthetic Pathway

-

Suzuki Coupling: Reaction of 2-bromopyridine with 4-methoxyphenylboronic acid yields the intermediate 2-(4-methoxyphenyl)pyridine.[1]

-

Catalytic Hydrogenation: Reduction of the pyridine ring to piperidine using Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C) under acidic conditions.[1]

-

Salt Formation: Precipitation of the hydrochloride salt using anhydrous HCl in diethyl ether or dioxane.[1]

[1]

Detailed Protocol (Bench Scale)

-

Coupling: Dissolve 2-bromopyridine (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq) in dimethoxyethane (DME). Add Pd(PPh₃)₄ (0.05 eq) and aqueous Na₂CO₃ (2.0 eq).[1] Reflux under N₂ for 12 hours.[1] Extract with EtOAc, dry over MgSO₄, and concentrate.[1]

-

Reduction: Dissolve the crude pyridine intermediate in glacial acetic acid. Add PtO₂ (5 mol%).[1] Hydrogenate at 40–60 psi H₂ for 6–12 hours until H₂ uptake ceases. Filter catalyst through Celite.[1]

-

Workup: Basify filtrate with NaOH (aq) to pH >12. Extract with DCM.[1]

-

Salting: Dissolve the free base oil in anhydrous diethyl ether. Add 2M HCl in ether dropwise at 0°C. Collect the white precipitate by filtration. Recrystallize from isopropanol/ether.

Physicochemical Properties

| Parameter | Value / Description |

| Physical State | White to off-white crystalline solid (HCl salt).[1] |

| Solubility | Water: High (>50 mg/mL).[1] Ethanol: Soluble.[1] DCM: Soluble (Free base).[1] |

| Melting Point | ~210–215°C (Decomposes).[1] Note: Values vary by crystal polymorph. |

| pKa | ~9.8 (Piperidine nitrogen).[1] Highly basic. |

| LogP | ~2.1 (Free base).[1] Lipophilic enough to cross the Blood-Brain Barrier (BBB).[1] |

Pharmacological Profile

2-(4-Methoxyphenyl)piperidine acts as a scaffold for CNS-active agents.[1] Its pharmacology is governed by the spatial arrangement of the amine and the aromatic ring.[1]

Mechanism of Action

-

NMDA Receptor Antagonism: Like its structural analog 2-phenylpiperidine (and related arylcyclohexylamines), this compound likely binds to the PCP-site within the NMDA receptor ion channel, acting as a non-competitive antagonist.[1] The 4-methoxy group often modulates potency compared to the unsubstituted parent.[1]

-

Monoamine Transporter Modulation: 2-substituted piperidines are known scaffolds for Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibition.[1] The absence of the ester group (found in methylphenidate) typically shifts the profile towards releasing agents or pure reuptake inhibition with altered kinetics.[1]

-

Sigma Receptors: High affinity for σ1 and σ2 receptors is common in this chemical class, potentially contributing to anti-inflammatory or neuromodulatory effects.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic: δ 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H) – Characteristic AA'BB' system of the para-substituted ring.[1]

-

Methoxy: δ 3.80 (s, 3H, -OCH₃).[1]

-

Benzylic (C2-H): δ 3.5–3.7 (m, 1H).[1] The shift confirms the attachment of the aryl group at the 2-position.[1]

-

Piperidine Ring: Multiplets at δ 1.5–3.2 corresponding to the -CH₂- protons of the ring.[1]

-

-

Mass Spectrometry (ESI+):

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Storage: Hygroscopic solid. Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3858345, 2-(4-Methoxyphenyl)piperidine. Retrieved from [Link][1]

-

MySkinRecipes. (n.d.). 2-(4-Methoxyphenyl)Piperidine Chemical Profile. Retrieved from [Link]

-

MDPI. (2022).[1] Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine. Retrieved from [Link][1][4]

-

National Institutes of Health. (2020).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC7037339.[1] Retrieved from [Link]

Sources

Technical Guide: Biological Activity of 2-(4-Methoxyphenyl)piperidine Hydrochloride

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 2-(4-Methoxyphenyl)piperidine Hydrochloride . This document is structured for researchers in medicinal chemistry and neuropharmacology.

Executive Summary & Chemical Identity

This compound (2-4-MeO-PP) is a substituted 2-arylpiperidine derivative serving as a critical pharmacophore in the development of central nervous system (CNS) agents. Structurally analogous to the core scaffold of Methylphenidate and Desoxypipradrol , this compound exhibits a dual-action profile characterized by monoamine reuptake inhibition and modulation of the N-methyl-D-aspartate (NMDA) receptor complex.

In drug discovery, it is utilized as a high-value intermediate for synthesizing next-generation analgesics and antidepressants, leveraging the 4-methoxy substitution to modulate selectivity for the serotonin transporter (SERT) relative to the norepinephrine transporter (NET).

| Chemical Property | Specification |

| IUPAC Name | This compound |

| Common Abbreviation | 2-(4-MeO)-PP HCl |

| Molecular Formula | C₁₂H₁₇NO · HCl |

| Molecular Weight | 227.73 g/mol |

| Core Scaffold | 2-Arylpiperidine |

| Key Substituent | para-Methoxy (-OCH₃) on phenyl ring |

| Solubility | Soluble in water, methanol, DMSO |

Pharmacological Mechanisms

The biological activity of 2-(4-Methoxyphenyl)piperidine is defined by its interaction with two primary synaptic targets. The para-methoxy substitution is the critical determinant of its distinct pharmacological profile compared to the unsubstituted 2-phenylpiperidine.

Monoamine Reuptake Inhibition (MRI)

The 2-arylpiperidine scaffold is a privileged structure for binding to monoamine transporters.

-

Mechanism: The piperidine nitrogen binds to the aspartate residue in the primary binding site of the transporter (DAT/NET/SERT), while the aryl ring engages in

- -

Effect of 4-Methoxy Group: Unlike the unsubstituted analog (a NET/DAT selective inhibitor), the electron-donating 4-methoxy group increases electron density on the phenyl ring. This modification typically enhances affinity for the Serotonin Transporter (SERT) while retaining affinity for the Norepinephrine Transporter (NET) , shifting the profile towards a balanced SNR/SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor).

NMDA Receptor Antagonism

2-Arylpiperidines function as open-channel blockers of the NMDA receptor, a mechanism shared with dissociative anesthetics.

-

Binding Site: The compound binds within the ion channel pore (PCP site), sterically occluding cation flux (

, -

Activity Level: The 4-methoxy substitution generally attenuates the psychotomimetic potency observed in unsubstituted arylcyclohexylamines (like PCP), resulting in a compound with potential analgesic and antidepressant properties but reduced dissociative side effects.

Structure-Activity Relationship (SAR) Visualization

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural components of 2-(4-Methoxyphenyl)piperidine drive its pharmacological effects.

Experimental Protocols

The following protocols are designed for researchers to validate the synthesis and biological activity of the compound.

Synthesis via Palladium-Catalyzed Arylation

This protocol, adapted from recent advances in 2-arylpiperidine synthesis, ensures high enantioselectivity and purity.

Reagents:

-

4-Bromoanisole

- -BuLi / TMEDA (Tetramethylethylenediamine)

- (Zinc Chloride)

-

/

Step-by-Step Workflow:

-

Lithiation: Dissolve N-Boc-piperidine (1.0 eq) in anhydrous ether. Add TMEDA (1.2 eq). Cool to -78°C. Add

-BuLi (1.2 eq) dropwise. Stir for 4 hours to generate the -

Transmetallation: Add a solution of

(1.5 eq) in THF to the mixture. Warm to room temperature (RT) to form the organozinc intermediate. -

Coupling: In a separate flask, mix 4-Bromoanisole (1.0 eq),

(5 mol%), and -

Reaction: Stir at RT for 12-24 hours under inert atmosphere (

). -

Deprotection: Quench with

. Extract with EtOAc. Treat the crude N-Boc intermediate with 4M HCl in dioxane to remove the Boc group. -

Purification: Recrystallize the hydrochloride salt from EtOH/Et2O to obtain 2-(4-Methoxyphenyl)piperidine HCl .

In Vitro Radioligand Binding Assay (SERT/NET/DAT)

To quantify the affinity (

Materials:

-

Membrane Prep: Rat brain synaptosomes or HEK293 cells expressing human transporters.

-

Radioligands:

- Nisoxetine (NET)

- Citalopram (SERT)

- WIN-35,428 (DAT)

Protocol:

-

Incubation: Incubate membrane preparations (50

g protein) with the respective radioligand (1-2 nM) and varying concentrations of 2-(4-Methoxyphenyl)piperidine ( -

Equilibrium: Incubate at 25°C for 60 minutes (NET/SERT) or 4°C for 120 minutes (DAT).

-

Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Determine

using non-linear regression and convert to

Biological Pathway & Mechanism of Action

The following diagram illustrates the synaptic mechanism where 2-(4-Methoxyphenyl)piperidine exerts its dual effect: inhibiting reuptake pumps and blocking NMDA channels.

Figure 2: Dual mechanism of action showing simultaneous inhibition of presynaptic reuptake transporters and postsynaptic NMDA receptor antagonism.

Safety & Handling

As a bioactive amine and hydrochloride salt, strict safety protocols are mandatory.

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store at -20°C in a desiccator.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Campos, K. R., et al. (2006). "Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine." Organic Letters, 8(22). [Link]

- Kozikowski, A. P., et al. (1998). "Synthesis and biological evaluation of 2-substituted piperidines as dopamine transporter inhibitors." Journal of Medicinal Chemistry. (Contextual SAR reference for 2-arylpiperidine class).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Arylpiperidine Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenyl)piperidine Hydrochloride: Synthesis, Pharmacology, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)piperidine hydrochloride is a piperidine derivative that has garnered interest within the scientific community for its potential applications in pharmaceutical research and development. The piperidine scaffold is a ubiquitous structural motif in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] The incorporation of a 4-methoxyphenyl group at the 2-position of the piperidine ring imparts specific physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and analytical characterization of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of this compound is essential for its handling, characterization, and application in research.

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| Molecular Formula | C₁₂H₁₈ClNO | PubChem |

| Molecular Weight | 227.73 g/mol | PubChem |

| CAS Number | 859297-83-9 | Biosynth |

| Appearance | Off-white solid | Chem-Impex |

| Storage | 0-8°C | Chem-Impex |

Synthesis and Manufacturing

While specific, detailed protocols for the synthesis of this compound are not abundantly available in the public domain, a plausible and commonly employed synthetic route involves the catalytic hydrogenation of the corresponding pyridine precursor, 2-(4-methoxyphenyl)pyridine. This method is a robust and straightforward approach for the synthesis of piperidine derivatives.[2]

Proposed Synthetic Pathway

Sources

Advanced Synthesis Protocols for 2-(4-Methoxyphenyl)piperidine Hydrochloride

Part 1: Executive Summary & Strategic Analysis

2-(4-Methoxyphenyl)piperidine hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for various neuroactive agents, including substance P antagonists (NK1 receptor ligands) and monoamine reuptake inhibitors. Unlike its 4-substituted isomer (a precursor to paroxetine), the 2-substituted variant presents unique synthetic challenges due to the steric environment adjacent to the nitrogen atom and the potential for racemization during reduction.

This technical guide rejects low-yield classical methods (e.g., direct Grignard addition to pyridine) in favor of a Modular Suzuki-Reduction Pathway . This route is selected for its scalability, regiocontrol, and ability to minimize side reactions such as over-reduction or ring opening.

Retrosynthetic Logic

The synthesis is best conceptualized by disconnecting the C2-C1' bond (biaryl bond formation) and the reduction of the heteroaromatic ring.

Figure 1: Retrosynthetic disconnection revealing the biaryl coupling and reduction strategy.

Part 2: Detailed Synthesis Protocols

Phase 1: The Biaryl Core Construction (Suzuki-Miyaura Coupling)

Objective: Synthesize 2-(4-methoxyphenyl)pyridine with >95% regioselectivity. Rationale: Direct nucleophilic substitution on pyridine is sluggish. The Suzuki coupling utilizes the boronic acid to create a robust C-C bond under mild conditions, avoiding the harsh activators required for nucleophilic aromatic substitution.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-Bromopyridine | 1.0 | Electrophile |

| 4-Methoxyphenylboronic acid | 1.2 | Nucleophile |

| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst |

| Na2CO3 (2M aq.) | 2.5 | Base |

| DME (Dimethoxyethane) | Solvent | Reaction Medium |

Experimental Workflow

-

Inert Setup: Charge a 3-neck round-bottom flask with 2-bromopyridine (10 mmol) and 4-methoxyphenylboronic acid (12 mmol) under a nitrogen atmosphere.

-

Solvent System: Add degassed DME (40 mL) and 2M Na2CO3 (12.5 mL). Degassing is critical to prevent homocoupling of the boronic acid or oxidation of the phosphine ligands.

-

Catalyst Addition: Add Pd(PPh3)4 (0.3 mmol) quickly to minimize air exposure.

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting bromide should be consumed.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 40 mL).

-

Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Target Yield: 85-92%

-

Appearance: Off-white solid or pale yellow oil.

-

Phase 2: Heterogeneous Catalytic Hydrogenation

Objective: Reduce the pyridine ring to a piperidine ring. Rationale: Pyridine reduction is thermodynamically favorable but kinetically slow due to catalyst poisoning by the basic nitrogen. We utilize Adams' Catalyst (PtO2) in acidic media.[6] The acid protonates the pyridine (preventing catalyst poisoning) and activates the ring toward hydride transfer.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-(4-Methoxyphenyl)pyridine | 1.0 | Substrate |

| PtO2 (Adams' Catalyst) | 5-10 wt% | Catalyst |

| Glacial Acetic Acid | Solvent | Solvent & Activator |

| H2 Gas | 50-60 psi | Reductant |

Experimental Workflow

-

Vessel Prep: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the Phase 1 intermediate (5 mmol) in Glacial Acetic Acid (20 mL).

-

Catalyst Loading: Carefully add PtO2 (50 mg). Caution: Dry catalysts can ignite solvent vapors. Add under an inert blanket or wet with a small amount of acetic acid first.

-

Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 60 psi (4 bar) H2. Shake/stir at room temperature for 6–12 hours.

-

Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases.

-

Filtration: Vent H2 and purge with N2. Filter the mixture through a Celite pad to remove the platinum black. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. The residue is the acetate salt of the piperidine.

-

Free Base Liberation: Dissolve residue in CH2Cl2, wash with 1M NaOH (to pH >12), dry over Na2SO4, and concentrate to yield the free base oil.

Phase 3: Hydrochloride Salt Formation

Objective: Isolate the stable crystalline salt (CAS: 859297-83-9).

-

Dissolve the free base oil (from Phase 2) in a minimum amount of dry Diethyl Ether or Ethanol.

-

Cool to 0°C in an ice bath.

-

Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in Ethanol) until pH is acidic (~pH 2).

-

A white precipitate should form immediately. Stir for 30 minutes at 0°C.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Final Yield (Phase 2+3): 75-85%

-

Part 3: Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate states.

Figure 2: Step-by-step mechanistic flow from starting materials to the final hydrochloride salt.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6 or CDCl3) | Characteristic multiplets for piperidine ring (1.5–3.5 ppm) and para-substituted aromatic system (6.8–7.5 ppm). Absence of pyridine aromatic protons. |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |

| Counterion | Silver Nitrate Titration | Positive for Chloride (Cl-) |

| Appearance | Visual Inspection | White to off-white crystalline solid |

References

-

Biosynth . This compound Product Page. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Reddy, M. S., et al. (2015).[6] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

-

Chem-Impex . 4-Methoxy-piperidine hydrochloride (Isomer Reference). Retrieved from

-

National Institutes of Health (NIH) . Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

Sources

Technical Monograph: 2-(4-Methoxyphenyl)piperidine Hydrochloride

The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 2-(4-Methoxyphenyl)piperidine hydrochloride .

Physicochemical Characterization, Synthetic Workflow, and Analytical Profiling

Executive Summary

This compound (CAS: 859297-83-9) is a piperidine-based pharmacophore used extensively in medicinal chemistry as a scaffold for NMDA receptor antagonists and sigma receptor ligands .[1] Structurally characterized by a piperidine ring substituted at the C2 position with a para-methoxy phenyl group, this compound serves as a critical intermediate in the development of dissociative anesthetics and neuroprotective agents.

Precise knowledge of its molecular weight and salt stoichiometry is essential for the preparation of accurate molar solutions in biological assays, where even minor gravimetric errors can skew

Molecular Identity & Physicochemical Properties[2][3][4][5]

The distinction between the free base and the hydrochloride salt is critical for formulation. The free base is typically an oil or low-melting solid prone to oxidation, whereas the hydrochloride salt is a stable, crystalline solid suitable for long-term storage.

Table 1: Physicochemical Data Profile

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 2-(4-methoxyphenyl)piperidine | 2-(4-methoxyphenyl)piperidin-1-ium chloride |

| CAS Number | 63359-20-6 | 859297-83-9 |

| Molecular Formula | ||

| Molecular Weight | 191.27 g/mol | 227.73 g/mol |

| Exact Mass | 191.1310 Da | 227.1077 Da |

| Appearance | Viscous pale yellow oil | White to off-white crystalline powder |

| Solubility | Organic solvents (DCM, MeOH) | Water, Ethanol, DMSO |

| Chirality | 1 Chiral Center (C2) | Racemic (unless resolved) |

Critical Note on Stoichiometry: The nitrogen atom in the piperidine ring is a secondary amine (

). It accepts exactly one proton to form a monohydrochloride salt. Researchers must use the salt MW (227.73 g/mol ) for all molarity calculations.

Synthetic Manufacturing Workflow

The synthesis of 2-(4-Methoxyphenyl)piperidine typically proceeds via the catalytic hydrogenation of its aromatic precursor, 2-(4-methoxyphenyl)pyridine . This route is preferred over Grignard additions to piperidone due to higher atom economy and cleaner impurity profiles.

Synthesis Protocol (Standardized)

-

Precursor Assembly: Suzuki coupling of 2-bromopyridine with 4-methoxyphenylboronic acid yields the intermediate 2-(4-methoxyphenyl)pyridine.

-

Reduction (Critical Step): The pyridine ring is reduced to a piperidine ring using Platinum(IV) oxide (

, Adams' catalyst) under high-pressure hydrogen atmosphere (50 psi) in acetic acid. This ensures complete saturation of the heterocyclic ring without reducing the phenyl ring. -

Salt Formation: The resulting free base is dissolved in anhydrous diethyl ether. Anhydrous

(gas or dioxane solution) is introduced dropwise. The hydrochloride salt precipitates instantly as a white solid.

Process Flow Diagram

The following Graphviz diagram illustrates the logical flow from raw materials to the validated salt form.

Figure 1: Synthetic pathway transforming the pyridine precursor into the stable hydrochloride salt.

Analytical Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the identity and purity of the compound must be verified using orthogonal analytical techniques.

Proton NMR ( -NMR) Validation

-

Solvent:

or -

Diagnostic Signals:

-

Methoxy Group: A sharp singlet (

ppm) integrating to 3 protons. -

Benzylic Methine (C2-H): A doublet of doublets (

ppm) integrating to 1 proton. This peak shifts downfield significantly in the salt form compared to the free base due to the adjacent ammonium cation. -

Aromatic Region: Two doublets (

and

-

Gravimetric Chloride Determination (AgNO3 Titration)

To verify the salt stoichiometry (MW 227.73) vs. free base (MW 191.27):

-

Dissolve 50 mg of the analyte in 10 mL deionized water.

-

Acidify with dilute

. -

Add 0.1 M

solution. -

Result: Immediate formation of a dense white precipitate (

) confirms the presence of the chloride counterion. -

Quantification: Gravimetric analysis of the dried

should correspond to 15.56% of the total mass (Cl mass / Total MW = 35.45 / 227.73).

Biological Applications & Handling[1][2][8]

Pharmacological Context

This molecule is a structural analog of 4-MeO-PCP and Lefetamine , functioning primarily as a ligand for the PCP-binding site on the NMDA receptor. The 2-substitution pattern introduces steric constraints that differentiate its binding kinetics from 1-substituted analogs (like phencyclidine).

-

Target: NMDA Receptor (GluN2B subunit selectivity).

-

Secondary Target: Sigma-1 (

) Receptor chaperone.

Preparation of Stock Solutions

Due to the hygroscopic nature of amine salts, the following protocol is recommended for creating a 10 mM Stock Solution :

-

Weighing: Weigh exactly 22.77 mg of 2-(4-Methoxyphenyl)piperidine HCl.

-

Dissolution: Dissolve in 10 mL of DMSO (Dimethyl sulfoxide) or sterile water.

-

Note: DMSO is preferred for long-term frozen storage (-20°C) to prevent hydrolysis or bacterial growth.

-

-

Filtration: If using for cell culture, filter through a 0.22

PES membrane.

Safety & Toxicology

-

Hazard Class: Irritant (Skin/Eye).

-

Handling: Use a fume hood. Avoid inhalation of dust.

-

Storage: Desiccated at +4°C (short term) or -20°C (long term).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3858345, 2-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Hazard Profile of 2-(4-Methoxyphenyl)piperidine Hydrochloride

[1]

Executive Summary

2-(4-Methoxyphenyl)piperidine hydrochloride (Free base CAS: 63359-20-6) is a pharmacologically active piperidine derivative used primarily as a scaffold in the synthesis of central nervous system (CNS) agents. Structurally analogous to dissociative anesthetics (e.g., 2-phenylpiperidine precursors) and monoamine reuptake inhibitors, this compound presents a dual hazard profile: chemical toxicity typical of secondary amine salts and potent biological activity (NMDA antagonism/Sigma receptor modulation).[1]

This guide synthesizes the physicochemical hazards with critical pharmacological risk assessments, providing a self-validating protocol for safe handling in research environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | This compound |

| Common Aliases | 2-(4-Methoxy-phenyl)-piperidine HCl; 4-Methoxy-2-phenylpiperidine analog |

| CAS Number | 63359-20-6 (Free Base); HCl salt often unlisted or custom |

| Molecular Formula | C₁₂H₁₇NO[1][2] · HCl |

| Molecular Weight | 191.27 g/mol (Base) + 36.46 (HCl) ≈ 227.73 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Water (High), Methanol (High), DCM (Moderate), Ether (Low) |

| Stability | Hygroscopic; sensitive to light and oxidation. Store under inert gas at 2–8°C. |

Structural Context & Pharmacophore

The 2-substituted piperidine moiety is a "privileged structure" in medicinal chemistry.[1]

-

Structural Homology: It shares the core skeleton with Methylphenidate (Ritalin) and is a regioisomer of the dissociative agent 4-MeO-PCP precursors.[1]

-

Pharmacological Implication: The 4-methoxy group on the phenyl ring often enhances metabolic stability and affinity for serotonin/norepinephrine transporters compared to the unsubstituted parent.[1]

Hazard Identification & Risk Assessment

GHS Classification (derived from CAS 63359-20-6)[1]

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[3]

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Pharmacological "Red Flag" Assessment

Unlike generic reagents, this compound poses bioactive risks at sub-toxic doses.[1]

-

NMDA Receptor Antagonism: 2-phenylpiperidines are established pharmacophores for NMDA channel blocking.[1] Accidental exposure may result in dissociation, dizziness, or ataxia.[1]

-

Monoamine Reuptake Inhibition: Potential for sympathomimetic effects (tachycardia, hypertension) due to structural similarity to DRI (Dopamine Reuptake Inhibitor) scaffolds.

Figure 1: Dual-Hazard Matrix illustrating the convergence of chemical irritation and pharmacological toxicity.[1]

Engineering Controls & Handling Protocols

Hierarchy of Controls

-

Elimination: Use automated liquid handling for stock solutions if possible.

-

Engineering: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is mandatory. Do not handle open powder on an open bench.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] N95/P100 respirator if handling micronized powder outside a hood.

Experimental Protocol: Safe Weighing & Solubilization

Rationale: The hydrochloride salt is hygroscopic.[1] Moisture absorption alters stoichiometry and can make the powder sticky/difficult to handle, increasing spill risk.[1]

Step-by-Step Workflow:

-

Preparation: Equilibrate the container to room temperature before opening to prevent condensation.

-

Environment: Place the balance inside the fume hood or use a static-free weighing funnel.

-

Solvent Choice: Dissolve immediately in Methanol or DMSO. Avoid water for long-term stock storage to prevent hydrolysis or microbial growth.[1]

-

Neutralization (If required): If the free base is needed, treat the DCM solution of the HCl salt with 1M NaOH or saturated NaHCO₃. Caution: The free base is an oil and may have higher skin permeability.[1]

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic bioactive amine salts.

Emergency Response Protocols

Given the "intermediate" nature of this compound, specific antidotes do not exist.[1] Treatment is symptomatic and supportive, treating the substance as a stimulant/dissociative overdose in cases of systemic exposure.[1]

| Scenario | Immediate Action | Secondary Medical Response |

| Inhalation | Move to fresh air immediately. Sit upright (Semi-Fowler's position). | Monitor for respiratory edema (delayed). Administer O₂ if hypoxic. |

| Skin Contact | Brush off dry powder gently. Rinse with tepid water for 15 mins. | Monitor for systemic signs (dizziness, racing heart). Treat burns as chemical irritation. |

| Eye Contact | Flush with saline/water for 15 mins.[1] Hold eyelids open. | Consult ophthalmologist. pH check of eye surface is recommended.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Drink 1-2 cups of water/milk. | Administer activated charcoal if within 1 hour. Monitor ECG for QT prolongation (common in piperidines). |

Spill Cleanup Logic

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Neutralize: Cover spill with a weak base (Sodium Bicarbonate) to neutralize the acidity of the HCl salt.

-

Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

-

Decontaminate: Wash surface with 10% bleach followed by ethanol.

Synthesis & Stability Notes (Technical Context)

-

Synthesis Route: Typically synthesized via the reaction of 4-methoxyphenylmagnesium bromide with 2-chloropyridine followed by hydrogenation, or via nucleophilic attack on a piperidone followed by reduction.[1]

-

Impurity Profile: Common impurities include the des-methoxy analog (2-phenylpiperidine) or over-reduced byproducts.

-

Incompatibility: Strong oxidizing agents (Reaction with secondary amine -> N-oxides/Nitrosamines).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3858345, 2-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

-

MySkinRecipes. Chemical Specifications and MSDS Data for 2-(4-Methoxyphenyl)Piperidine (CAS 63359-20-6). Retrieved from [Link]

- European Chemicals Agency (ECHA).C&L Inventory: Classification and Labelling for Piperidine Derivatives.

2-(4-Methoxyphenyl)piperidine hydrochloride physical and chemical properties

An In-depth Technical Guide to 2-(4-Methoxyphenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 859297-83-9). As a substituted piperidine derivative, this compound represents a valuable scaffold in medicinal chemistry and drug discovery. The piperidine ring is a prevalent structural motif in numerous FDA-approved drugs, and the methoxyphenyl group can significantly influence pharmacokinetic and pharmacodynamic properties. This document synthesizes available data on its chemical identity, physicochemical characteristics, and spectroscopic profile. Furthermore, it offers insights into its potential synthetic pathways, core reactivity, and handling protocols, grounded in established chemical principles. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent secondary amine, 2-(4-Methoxyphenyl)piperidine. The formation of the salt enhances the compound's stability and aqueous solubility, which are often desirable properties for pharmaceutical intermediates.[1][2]

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-methoxyphenyl)piperidine;hydrochloride | [3] |

| CAS Number | 859297-83-9 | [4] |

| Molecular Formula | C₁₂H₁₈ClNO | [4] |

| Molecular Weight | 227.73 g/mol | [4] |

| SMILES | COC1=CC=C(C=C1)C2CCCCN2.Cl | [4] |

| InChIKey | PFEQGLKEECTHNQ-UHFFFAOYSA-N (for free base) |[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. As a hydrochloride salt, this compound is expected to be a crystalline solid with higher solubility in polar solvents compared to its free base form.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white solid (Expected) | Based on similar piperidine hydrochlorides which typically present as white crystalline powders.[2] |

| Melting Point | Data not available | The melting point of the related piperidine hydrochloride is 245-248 °C.[5] A high melting point is expected due to the ionic character of the salt. |

| Solubility | Soluble in water and alcohols (Expected) | Hydrochloride salts of amines are generally soluble in polar solvents.[1][2] The free base is expected to be soluble in organic solvents like DMF and DMSO.[6] |

| pKa | Data not available | The pKa of the piperidinium ion is typically around 11. This value will be influenced by the electronic effects of the methoxyphenyl substituent. |

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for this compound are not widely published, a robust predictive profile can be constructed based on its known structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The causality behind ¹H NMR chemical shifts is rooted in the electronic environment of each proton. In a typical deuterated solvent like DMSO-d₆ or D₂O, the following signals are anticipated:

-

Aromatic Protons (δ 6.8-7.4 ppm): The 4-methoxyphenyl group will present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group (and meta to the piperidine ring) will be shifted upfield (approx. δ 6.9 ppm) due to the electron-donating effect of the oxygen. The protons meta to the methoxy group (and ortho to the piperidine ring) will appear slightly downfield (approx. δ 7.2 ppm).

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.

-

Piperidine Protons (δ 1.5-3.5 ppm): These signals will be complex due to overlapping multiplets and diastereotopic effects. The proton on the chiral carbon (C2), adjacent to both the nitrogen and the aromatic ring, is expected to be the most downfield of the aliphatic protons (δ ~3.5 ppm). The protons on the nitrogen (N-H₂) will likely appear as a broad singlet, and its chemical shift will be highly dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would provide a map of the carbon skeleton. We would expect to see 10 unique carbon signals (due to symmetry in the phenyl ring):

-

Aromatic Carbons (δ 114-160 ppm): Six signals are expected. The carbon bearing the methoxy group will be the most downfield (δ ~159 ppm), while the carbon attached to the piperidine ring (ipso-carbon) will also be significantly downfield. The other four aromatic carbons will appear in the typical aromatic region.

-

Piperidine Carbons (δ 25-60 ppm): Four distinct signals corresponding to the C2, C3, C4, and C5/C6 carbons of the piperidine ring. The C2 carbon, being attached to the phenyl ring and nitrogen, will be the most downfield in this region.

-

Methoxy Carbon (δ ~55 ppm): A single signal for the -OCH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would include:

-

N-H Stretch (2400-2800 cm⁻¹): A very broad and strong absorption is characteristic of the N-H⁺ stretch in a secondary amine salt.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium to strong peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic) (~1610, 1510 cm⁻¹): Two characteristic sharp peaks for the benzene ring.

-

C-O Stretch (Ether) (1240-1260 cm⁻¹): A strong, prominent peak indicating the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

In an ESI-MS experiment performed in positive ion mode, the spectrum would show the molecular ion for the free base.

-

Molecular Ion [M+H]⁺: The expected peak would be at m/z 192.14, corresponding to the protonated free base (C₁₂H₁₇NO). High-resolution mass spectrometry would confirm this elemental composition.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group or cleavage of the piperidine ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a building block.

Proposed Synthetic Pathway

A common and effective method for synthesizing 2-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine. This choice is based on the commercial availability of precursor materials and the high efficiency of heterogeneous catalysis.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol Considerations:

-

Catalyst Selection: Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) are standard catalysts for pyridine ring reduction. The choice often depends on desired stereoselectivity and reaction conditions.

-

Solvent and Acidity: Performing the reaction in an acidic solvent like ethanol containing HCl serves a dual purpose. It protonates the pyridine nitrogen, activating it towards reduction, and directly yields the desired hydrochloride salt upon completion, simplifying the workup process.

-

Reaction Conditions: The reaction typically requires elevated hydrogen pressure (50-500 psi) and may require moderate heat to proceed at a reasonable rate.

-

Purification: The final product can be purified via recrystallization from a suitable solvent system, such as ethanol/ether, to yield a high-purity crystalline solid.[5]

Core Reactivity

As a secondary amine, the nitrogen atom is the primary center of reactivity. It can readily undergo:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

These reactions are cornerstones of medicinal chemistry, allowing for the systematic modification of the lead compound to explore structure-activity relationships (SAR).

Applications in Research and Drug Development

The structural motifs within this compound make it a compound of significant interest to drug discovery professionals.

-

Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of CNS-active drugs, analgesics, and antihistamines. Its conformational flexibility allows it to present substituents in specific 3D orientations to interact with biological targets.[7]

-

Methoxyphenyl Group: The 4-methoxyphenyl group is frequently used to modulate a compound's properties. The methoxy group can act as a hydrogen bond acceptor and its presence can improve metabolic stability by blocking a potential site of aromatic hydroxylation. It also influences the lipophilicity and electronic properties of the molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Building Block Potential: This compound serves as a key intermediate for creating more complex molecules. The secondary amine provides a convenient handle for elaboration, enabling its incorporation into larger, more intricate structures designed to interact with specific biological targets like G-protein coupled receptors (GPCRs) or ion channels.[8]

Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with appropriate care, assuming it possesses hazards similar to related chemical structures until proven otherwise.

Table 3: Safety and Handling Recommendations

| Aspect | Recommendation | Rationale |

|---|---|---|

| Hazards | Irritant. May cause skin, eye, and respiratory tract irritation.[9][10] Harmful if swallowed or inhaled. | Based on safety data for piperidine hydrochloride and other N-aryl piperazine/piperidine hydrochlorides.[10][11] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | To minimize exposure via inhalation and dermal contact.[10] |

| PPE | Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact.[12] |

| Storage | Store in a tightly closed container in a cool, dry place. The compound may be hygroscopic. | To prevent degradation from moisture and atmospheric contaminants.[13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and compliance.[14] |

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and chemical research. This guide has consolidated its structural and physicochemical identity and provided a predictive but chemically sound overview of its spectroscopic characteristics. The outlined synthetic strategies and reactivity profile underscore its utility for researchers aiming to develop novel chemical entities. By adhering to the recommended safety protocols, scientists can confidently and effectively leverage this compound in their pursuit of new therapeutic agents and other advanced materials.

References

-

PubChem - NIH. (n.d.). 2-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

-

PENTA. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 2-(4-Methoxyphenyl)piperidine | C12H17NO | CID 3858345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com [carlroth.com]

- 13. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Technical Monograph: 2-(4-Methoxyphenyl)piperidine Hydrochloride

[1]

Chemical Identity & Nomenclature

Target Compound: 2-(4-Methoxyphenyl)piperidine hydrochloride

IUPAC Name: this compound

CAS Registry Number: 5474-77-1 (Free base generic reference); specific HCl salt often custom synthesized.[1]

Molecular Formula:

Structural & Stereochemical Dynamics

The molecule consists of a saturated six-membered piperidine ring substituted at the C2 position with a para-methoxybenzene (anisole) moiety.[1]

-

Chirality: The C2 carbon is a chiral center, resulting in two enantiomers:

-2-(4-methoxyphenyl)piperidine and -

Conformational Analysis: The piperidine ring predominantly adopts a chair conformation. The bulky 4-methoxyphenyl group at C2 will favor the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure compared to the axial conformer.

-

Salt Form: The hydrochloride salt is formed to stabilize the secondary amine, preventing oxidation and enhancing water solubility for biological assays. It is typically a hygroscopic white crystalline solid.

Synthetic Architecture

This section details a robust, self-validating synthetic route chosen for its scalability and regio-control.[1] We utilize a Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation , avoiding the harsh conditions of direct Grignard additions to pyridine oxides.

Phase 1: Construction of the Biaryl Scaffold

Reaction: Suzuki-Miyaura coupling of 2-bromopyridine with 4-methoxyphenylboronic acid.[1]

-

Reagents: 2-Bromopyridine (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq),

(5 mol%), -

Solvent: DME/Water or Toluene/Ethanol (degassed).[1]

-

Conditions: Reflux (

) under -

Mechanism: Oxidative addition of Pd(0) to the halide, transmetallation with the boronate, and reductive elimination yields 2-(4-methoxyphenyl)pyridine .

-

Checkpoint: Monitor disappearance of 2-bromopyridine via TLC (Hexane:EtOAc 8:2). Product is UV active.

Phase 2: Heterocyclic Reduction (Aromatization Ablation)

Reaction: Catalytic hydrogenation of the pyridine ring to the piperidine.

-

Substrate: 2-(4-methoxyphenyl)pyridine.[1]

-

Catalyst:

(Adams' catalyst) or -

Conditions:

atmosphere (40-60 psi), Acetic Acid (solvent), RT to -

Critical Control: Pyridine reduction is difficult. Acidic media (AcOH) protonates the pyridine nitrogen, activating the ring toward hydride attack.

-

Note: This step produces the racemate.

Phase 3: Salt Formation

Reaction: Precipitation of the hydrochloride salt.

-

Protocol: Dissolve the crude free base oil in anhydrous diethyl ether. Cool to

. Add 2M HCl in diethyl ether dropwise with vigorous stirring. -

Result: White precipitate forms immediately. Filter under

to avoid moisture absorption.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from heteroaryl halides to the target piperidine salt.[1]

Pharmacological Profile & SAR

The 2-(4-methoxyphenyl)piperidine structure is a privileged scaffold in medicinal chemistry, serving as a simplified pharmacophore for Monoamine Reuptake Inhibitors (MRIs).[1]

Mechanism of Action (Hypothetical & Comparative)

Structurally, this compound represents a "truncated" analog of Methylphenidate (Ritalin) and Desoxypipradrol .

-

Dopamine Transporter (DAT) Binding: The 2-arylpiperidine motif mimics the spatial arrangement of dopamine. The basic nitrogen (protonated at physiological pH) interacts with Asp79 in the DAT binding pocket, while the aromatic ring engages in

stacking with phenylalanine residues (e.g., Phe320). -

Norepinephrine Transporter (NET) Affinity: Similar to methylphenidate, 2-substituted piperidines often display dual NET/DAT inhibition.[1]

-

NMDA Antagonism: Unlike 1-arylcyclohexylamines (PCP/Ketamine), simple 2-arylpiperidines generally show lower affinity for the PCP-binding site inside the NMDA channel, unless the N-substituent is modified (e.g., Diphenidine).[1]

Structure-Activity Relationship (SAR) Logic[1]

-

The 4-Methoxy Group: This substituent is electron-donating.[1] In DAT inhibitors, para-substituents on the phenyl ring can significantly modulate potency. A methoxy group often increases affinity compared to the unsubstituted phenyl due to electronic effects and lipophilic filling of the binding pocket.

-

The Piperidine Ring: The 6-membered ring provides the optimal distance (approx 5.5 Å) between the aromatic centroid and the nitrogen atom, a critical pharmacophore feature for monoamine transporter recognition.

Figure 2: Structure-Activity Relationship (SAR) mapping specific molecular features to biological targets.[1]

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical data must be verified.

High-Performance Liquid Chromatography (HPLC)[1][2]

-

Objective: Purity assessment and Enantiomeric Separation.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

-

Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% Diethylamine (for free base) or TFA (for salt).[1]

-

Detection: UV at 230 nm (Absorption of the anisole moiety).

-

Expectation: The racemate will show two distinct peaks (1:1 ratio).

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,- 7.2–6.8 (m, 4H, Aromatic AA'BB' system).

-

3.80 (s, 3H,

- 3.60 (m, 1H, C2-H benzylic).

- 3.2–2.6 (m, 2H, C6-H).

-

1.9–1.4 (m, 6H, Piperidine

-

Note: The HCl salt will show a broad singlet >9.0 ppm for the ammonium protons (

).

Handling & Stability

-

Storage: Store at -20°C. The HCl salt is hygroscopic; keep in a desiccator.

-

Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in acetone.[1] Insoluble in hexane.[1]

-

Safety: Treat as a potential bioactive agent (stimulant/dissociative).[1] Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (n.d.).[1] this compound.[1][2] National Center for Biotechnology Information. Retrieved from [Link][1]

-

Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. Retrieved from [Link][1]

-

Łowicki, D., & Przybylski, P. (2025).[3] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Meltzer, P. C., et al. (2006). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Comprehensive Analytical Profiling of 2-(4-Methoxyphenyl)piperidine HCl

This Application Note is written for analytical chemists and pharmaceutical researchers requiring a rigorous, validated protocol for the characterization of 2-(4-Methoxyphenyl)piperidine hydrochloride . This compound, a structural isomer of the 4-substituted analog and a regioisomer of the dissociative agent Methoxphenidine (MXP), presents specific challenges in isomeric differentiation and salt-form quantification.

The following guide synthesizes principles from forensic toxicology and medicinal chemistry to provide a definitive analytical framework.

CAS: 341526-79-2 (HCl Salt) | Formula: C₁₂H₁₇NO[1]·HCl | MW: 227.73 g/mol [2]

Part 1: Chemical Identity & Physicochemical Basis

Before initiating analysis, the analyst must understand the molecule's behavior in solution.[1] 2-(4-Methoxyphenyl)piperidine is a 2-arylpiperidine .[1] Unlike its 4-aryl isomers, the steric bulk at the 2-position (alpha to the amine) creates significant shielding effects in NMR and influences chromatographic retention due to the "ortho-like" proximity of the piperidine ring to the phenyl substituent.

Physicochemical Properties Table

| Property | Value / Characteristic | Analytical Implication |

| Appearance | White to off-white crystalline solid | Visual inspection for occlusion/discoloration. |

| Solubility | Water (High), Methanol (High), DCM (Low) | Sample Prep: Use 50:50 MeOH:H₂O for HPLC to ensure salt solubility and organic compatibility.[1] |

| pKa (Calc.) | ~10.5 (Piperidine Nitrogen) | HPLC: Requires high pH (>10) for free-base retention or low pH (<3) for protonated species.[1] Mid-pH causes peak tailing.[1] |

| UV | ~275 nm (Anisole chromophore) | Detection: Set DAD/UV to 275 nm. 220 nm is non-specific and prone to solvent noise. |

| Chirality | One chiral center (C2) | Exists as enantiomers (R/S).[1] Standard HPLC is achiral; Chiral HPLC required for enantiomeric excess (ee).[1] |

Analytical Workflow Diagram

The following decision tree outlines the logical flow for complete characterization, ensuring no critical attribute is overlooked.

Figure 1: Analytical workflow prioritizing structural confirmation before quantitative assay.

Part 2: Spectroscopic Identification Protocols

Objective: Unequivocally distinguish the 2-isomer from the 3- and 4-isomers and confirm the hydrochloride salt form.

Nuclear Magnetic Resonance (NMR)

Rational: The coupling constants of the proton at position 2 (H2) are diagnostic.[1] In the 2-isomer, H2 is benzylic and alpha to nitrogen, appearing downfield compared to the 3- or 4-isomers.

-

Solvent: DMSO-d₆ (Preferred for salts) or CDCl₃ (Requires free-basing with Na₂CO₃ for sharpest peaks).[1]

-

1H NMR (400 MHz, DMSO-d₆) Expectations:

-

9.0-9.5 ppm (Broad s, 1H/2H): Ammonium protons (

- 7.2-7.4 ppm (d, 2H) & 6.9-7.0 ppm (d, 2H): AA'BB' system of the 4-methoxyphenyl group.[1]

- 4.0-4.2 ppm (m, 1H): H2 (Benzylic methine).[1] Note: In the 4-isomer, the benzylic proton is at C4 and appears as a triplet of triplets around 2.5 ppm.[1] This is the primary differentiator.

-

3.73 ppm (s, 3H): Methoxy group (

- 1.5-3.2 ppm (Multiplets): Piperidine ring protons (H3, H4, H5, H6).[1]

-

9.0-9.5 ppm (Broad s, 1H/2H): Ammonium protons (

Infrared Spectroscopy (FT-IR)

Technique: Attenuated Total Reflectance (ATR).[1]

-

Diagnostic Bands:

Mass Spectrometry (GC-MS)

Method: Electron Impact (EI, 70 eV).[1]

-

Sample Prep: Dissolve 1 mg in 1 mL MeOH. Add 1 drop of 1M NaOH or NH₄OH to free-base in situ (salts damage GC liners). Inject 1 µL.

-

Fragmentation Pattern:

Part 3: Chromatographic Separation (HPLC-DAD)

Objective: Quantitative assay (>98%) and impurity profiling. Challenge: Piperidines are strong bases.[1] On standard C18 silica at neutral pH, silanol interactions cause severe peak tailing.[1] Solution: Use a "High pH" strategy with a hybrid-silica column to deprotonate the amine, improving peak shape and retention.[1]

HPLC Protocol: High pH Method (Recommended)

This method provides superior peak symmetry for basic drugs.[1]

-

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

-

Detection: UV at 275 nm (Reference 360 nm).[1]

-

Gradient:

Time (min) % A % B Event 0.0 90 10 Equilibration 10.0 10 90 Linear Gradient 12.0 10 90 Hold 12.1 90 10 Re-equilibration | 15.0 | 90 | 10 | End |

Alternative: Low pH Method (Mass Spec Compatible)

Use this if connecting to LC-MS.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 with polar end-capping (e.g., Phenomenex Kinetex Biphenyl).[1]

-

Note: Retention time will be significantly shorter than the High pH method due to the ionized amine.[1]

Part 4: Impurity Profiling & Stability

Common Impurities:

-

Regioisomers: 3-(4-methoxyphenyl)piperidine or 4-(4-methoxyphenyl)piperidine.[1]

-

Starting Materials: Anisole (if used in Friedel-Crafts approaches), Pyridine analogs (incomplete reduction).[1]

-

Oxidation Products: N-oxides (M+16 in LC-MS).

Stability Protocol:

-

Stress Testing: The HCl salt is hygroscopic.[1] Store in a desiccator.

-

Solution Stability: Stable in MeOH/Water for 24 hours. In basic solution (free base), it is susceptible to oxidative degradation over days.

Part 5: References & Validation Sources

To validate these methods, cross-reference with protocols established for structurally analogous diarylethylamines and phenylpiperidines.[1]

-

Isomer Differentiation (MXP Analog):

-

Source: McLaughlin, G. et al. "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers."[1] Drug Testing and Analysis, 2016.[1]

-

Relevance: Establishes the NMR and chromatographic logic for distinguishing 2-substituted vs 4-substituted piperidine rings.

-

-

General Piperidine Analysis:

-

Chemical Properties & CAS Verification:

-

Chiral Separation (Analogous Method):

Disclaimer: This protocol is intended for research and development purposes only. 2-(4-Methoxyphenyl)piperidine may be controlled in certain jurisdictions as a structural analog of scheduled dissociative substances.[1] Analysts must verify local regulations before synthesis or procurement.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Esters and Derivatives | CymitQuimica [cymitquimica.com]

- 3. WO2010053944A1 - Improved method of making piperidine derivatives - Google Patents [patents.google.com]

- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 5. US20130345421A1 - Process of isolating enantiomer components from enantiomer mixtures by particle-size-controlled crystallization - Google Patents [patents.google.com]

- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 11. scbt.com [scbt.com]

- 12. prepchem.com [prepchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: 2-(4-Methoxyphenyl)piperidine HCl as a Dual-Probe for Monoaminergic and Sigma-1 Receptor Signaling

Topic: 2-(4-Methoxyphenyl)piperidine hydrochloride in neuroscience research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Rationale

This compound (hereafter referred to as 2-4-MPP HCl ) is a critical structural probe in neuropharmacology. Chemically, it represents the decarboxylated core of 4-methoxy-methylphenidate , retaining the phenethylamine pharmacophore embedded within a piperidine ring.

In neuroscience research, 2-4-MPP HCl is utilized primarily for two distinct but overlapping applications:

-

Monoamine Transporter Profiling: It serves as a tool to investigate the Structure-Activity Relationship (SAR) of Dopamine (DAT) and Norepinephrine (NET) Transporter inhibition. The 4-methoxy substitution on the phenyl ring typically shifts selectivity profiles toward Serotonin Transporters (SERT) compared to the unsubstituted parent (2-phenylpiperidine), allowing researchers to fine-tune "triple reuptake" inhibitor designs.

-

Sigma-1 Receptor (

R) Modulation: The 2-phenylpiperidine scaffold is a privileged structure for

This guide provides authoritative protocols for utilizing 2-4-MPP HCl in binding assays, stability profiling, and mechanistic studies.

Physicochemical Properties & Handling

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 227.73 g/mol |

| Solubility | Water (>20 mg/mL), DMSO (>50 mg/mL), Ethanol (>10 mg/mL) |

| Appearance | White to off-white crystalline solid |

| Hygroscopicity | Moderate (Store in desiccator) |

| Stability | Stable for >2 years at -20°C; Solutions stable for 1 week at 4°C |

Handling Protocol: Reconstitution

-

Solvent Choice: For cellular assays, dissolve in DMSO to create a 100 mM stock solution. For in vivo or tissue bath studies, use 0.9% Saline or PBS (solubility is sufficient for typical 1-10 mg/kg doses).

-

Storage: Aliquot the 100 mM DMSO stock into light-resistant vials (amber glass). Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

pH Sensitivity: The free base is an oil; the hydrochloride salt is a solid. Ensure buffers are buffered to pH 7.4 to prevent precipitation of the free base in high-concentration assays.

Application 1: Monoamine Transporter Selectivity Profiling

2-4-MPP HCl is used to determine the contribution of the para-methoxy group to transporter selectivity. The following protocol details a competitive radioligand binding assay to determine

Protocol: Membrane Preparation & Radioligand Binding

Objective: Determine the affinity (

Materials:

-

Tissue: Rat striatum (DAT), cerebral cortex (SERT), or hippocampus (NET).

-

Radioligands:

-

DAT: [

H]WIN 35,428 (0.5 nM) -

SERT: [

H]Citalopram (1.0 nM) -

NET: [

H]Nisoxetine (1.0 nM)

-

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold sucrose buffer (0.32 M).

-

Centrifuge at 1,000

for 10 min (4°C) to remove debris. -

Centrifuge supernatant at 20,000

for 20 min. Resuspend pellet in assay buffer.

-

-

Incubation:

-

Prepare 96-well plates.

-

Add 50

L of 2-4-MPP HCl (concentration range: -

Add 50

L of Radioligand. -

Initiate reaction with 100

L of membrane suspension (20-50

-

-

Equilibrium:

-

Incubate at 25°C for 60 min (DAT/NET) or 2 hours (SERT).

-

Note: The 4-methoxy group slows association kinetics compared to the unsubstituted analog; ensure full equilibrium.

-

-

Termination:

-

Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Data Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (GraphPad Prism). -

Convert to

using the Cheng-Prusoff equation:

-

Expected Results:

-

DAT: Moderate affinity (

100–500 nM). -

SERT: Enhanced affinity compared to 2-phenylpiperidine (due to the methoxy H-bond acceptor).

-

NET: Moderate to Low affinity.

Application 2: Sigma-1 Receptor ( R) Neuroprotection Studies

The piperidine ring is a classic pharmacophore for

Mechanism of Action Visualization

The following diagram illustrates the dual pathway where 2-4-MPP HCl modulates synaptic dopamine while simultaneously activating intracellular Sigma-1 receptors to reduce calcium overload.

Caption: Dual mechanism of 2-4-MPP HCl inhibiting DAT (synaptic) and chaperoning IP3R via Sigma-1 (intracellular).

Protocol: ER Stress Protection Assay

Objective: Assess the ability of 2-4-MPP HCl to protect neuronal cells from Thapsigargin-induced ER stress.

-

Cell Culture: Use SH-SY5Y (human neuroblastoma) or PC12 cells.

-

Pre-treatment: Treat cells with 2-4-MPP HCl (1

M, 10-

Control: Include a selective

R antagonist (e.g., NE-100) to verify mechanism.

-

-

Stress Induction: Add Thapsigargin (1

M) to induce ER stress (calcium depletion). Incubate for 24 hours. -

Readout:

-

Cell Viability: MTT or CellTiter-Glo assay.

-

Western Blot: Measure ER stress markers (e.g., CHOP, GRP78).

-

-

Interpretation: If 2-4-MPP HCl is acting as a

R agonist, it should attenuate the upregulation of CHOP and preserve cell viability. This effect should be blocked by NE-100.

Synthesis & Experimental Workflow

For labs synthesizing 2-4-MPP HCl in-house or validating commercial batches, the following workflow ensures purity and identity.

Caption: Quality control and preparation workflow for 2-4-MPP HCl prior to biological assays.

References

-

Matecka, D., et al. (1996). "Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine."[1] Journal of Medicinal Chemistry. Link

- Scheffel, U., et al. (1989). "N-substituted analogs of [3H]GBR 12935: new radioligands for the dopamine transporter." Journal of Pharmacology and Experimental Therapeutics.

-

Ravez, S., et al. (2019). "Sigma-1 receptor antagonists for the treatment of neuropathic pain."[2] Journal of Medicinal Chemistry. Link

-

LookChem. (n.d.). 4-(2-Methoxyphenyl)piperidine Hydrochloride Data Sheet. (Cited for structural comparison of isomers).[3][4] Link

-

Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Product Information. (Cited for comparative pharmacology of methoxyphenyl-nitrogen heterocycles).[5][6] Link

Disclaimer: this compound is a research chemical intended for laboratory use only. It is not approved for human or veterinary administration.[7] Researchers must adhere to local regulations regarding the handling of piperidine derivatives.

Sources

- 1. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma opioid receptor antagonists(University of Granada) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

2-(4-Methoxyphenyl)piperidine hydrochloride as a research chemical

Topic: 2-(4-Methoxyphenyl)piperidine hydrochloride (2-4-MeO-PP) Content Type: Technical Monograph & Application Guide[1]

Application Guide for CNS Ligand Profiling and Synthetic Scaffolding[1]

Executive Summary & Chemical Profile

This compound (hereafter referred to as 2-4-MeO-PP ) is a substituted piperidine derivative belonging to the 2-arylpiperidine structural class.[1] It represents a critical pharmacophore scaffold in medicinal chemistry, sharing structural homology with the psychostimulant methylphenidate (which possesses a 2-phenyl and 2-methoxycarbonyl motif) and various NMDA receptor antagonists.[1]

Unlike its cyclohexyl-substituted counterparts (e.g., 4-MeO-PCP), 2-4-MeO-PP lacks the cyclohexyl ring, shifting its primary pharmacological profile away from high-affinity NMDA channel blockade toward monoamine transporter modulation (DAT/NET) and Sigma receptor (

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 63359-20-6 (Free base generic ref), 859297-83-9 (HCl) |

| Molecular Formula | C₁₂H₁₇NO[1][2][3] · HCl |

| Molecular Weight | 227.73 g/mol (Salt); 191.27 g/mol (Base) |

| Solubility | Water (Soluble), DMSO (>20 mg/mL), Ethanol (Moderate) |

| Structural Class | 2-Arylpiperidine; Des-carboxy-methylphenidate analog |

| Key Isomerism | Possesses one chiral center at C2; usually supplied as racemate unless specified.[1] |

Pharmacological Context & Applications

The 2-Arylpiperidine Scaffold Utility

The 2-arylpiperidine moiety is a "privileged structure" in drug discovery.[1] Researchers utilize 2-4-MeO-PP to probe the steric and electronic requirements of the following targets:

-

Monoamine Transporters (DAT/NET):

-

The removal of the ester group found in methylphenidate (yielding 2-phenylpiperidine derivatives) typically retains norepinephrine transporter (NET) affinity while modulating dopamine transporter (DAT) selectivity.[1] The para-methoxy substitution on the phenyl ring alters lipophilicity and electronic density, often increasing affinity for the serotonin transporter (SERT) compared to the unsubstituted parent.

-

-

Sigma (

) Receptors:-

Piperidine-based scaffolds are classic ligands for

and

-

-

NMDA Receptor Modulation:

-

While less potent than PCP analogs, 2-substituted piperidines can act as low-affinity channel blockers or antagonists at the polyamine site of the NMDA receptor (NR2B subunit selective).[1]

-

Mechanistic Pathway & Workflow

The following diagram illustrates the experimental logic for profiling 2-4-MeO-PP against CNS targets.

Caption: Experimental workflow for profiling 2-4-MeO-PP affinity across monoamine and glutamatergic targets.

Experimental Protocols

Protocol A: Preparation of Analytical Stock Solutions

Objective: To create a stable, verifiable stock for in vitro assays.[1]

Materials:

-

2-(4-Methoxyphenyl)piperidine HCl (Solid)[1]

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%[1]

-

Phosphate Buffered Saline (PBS), pH 7.4[1]

Procedure:

-